S-Methyl carbamoylcarbamothioate
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Overview
Description
S-Methyl carbamoylcarbamothioate: is an organic compound with the molecular formula C3H7NOS It is a derivative of carbamothioate, characterized by the presence of both carbamoyl and thiocarbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl carbamoylcarbamothioate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with a thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of methyl isocyanate and the thiol compound, followed by their controlled reaction in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Methyl carbamoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-Methyl carbamoylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Properties
CAS No. |
34277-67-3 |
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Molecular Formula |
C3H6N2O2S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
S-methyl N-carbamoylcarbamothioate |
InChI |
InChI=1S/C3H6N2O2S/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7) |
InChI Key |
DQNCZIHVHJLKED-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NC(=O)N |
Origin of Product |
United States |
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